N-(naphthalen-1-yl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
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Overview
Description
N-(naphthalen-1-yl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a complex organic compound that features a naphthalene ring, an imidazo[1,2-b][1,2,4]triazole core, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-yl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the imidazo[1,2-b][1,2,4]triazole core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the naphthalene ring: This step often involves a nucleophilic substitution reaction where a naphthalene derivative reacts with the imidazo[1,2-b][1,2,4]triazole intermediate.
Introduction of the acetamide group: This can be done through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-yl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.
Comparison with Similar Compounds
Similar Compounds
- N-(naphthalen-1-yl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
- 5-Naphthalen-1-yl-2H-pyrazole-3-carboxylic acid (4-nitro-benzylidene)-hydrazide
- 5-Naphthalen-1-yl-2H-pyrazole-3-carboxylic acid (3,4-di-meo-benzylidene)-hydrazide
Uniqueness
This compound is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H17N5O2 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-naphthalen-1-yl-2-(5-oxo-2-phenyl-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide |
InChI |
InChI=1S/C22H17N5O2/c28-19(23-17-12-6-10-14-7-4-5-11-16(14)17)13-18-21(29)25-22-24-20(26-27(18)22)15-8-2-1-3-9-15/h1-12,18H,13H2,(H,23,28)(H,24,25,26,29) |
InChI Key |
NFUDRADMTUPFEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(C(=O)NC3=N2)CC(=O)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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